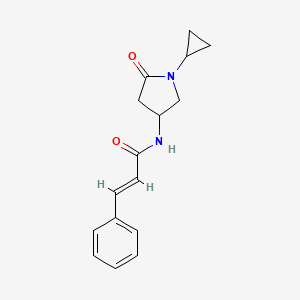

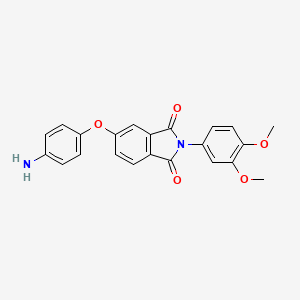

![molecular formula C21H23N9O B2756069 (1,5-Dimethylpyrazol-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone CAS No. 2380182-66-9](/img/structure/B2756069.png)

(1,5-Dimethylpyrazol-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF. This method yields two new multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands. The ligands’ 1H-NMR, 13C-NMR, and IR spectroscopic data have been fully assigned. Additionally, the crystalline structure of one compound was determined via single-crystal X-ray diffraction at both 111 K and room temperature, along with isobaric thermal expansion studies .

Molecular Structure Analysis

The molecular structure of this compound is intricate. It consists of a central benzene ring attached to three (L1) or six (L2) identical arms of (3,5-dimethylpyrazol-1-ylmethyl) groups. Each arm comprises a methylene group bonded to an N-pyrazol ring. The π-excess aromatic heterocycle, flat, and rigid structure of the pyrazole rings contribute to its thermal stability .

Chemical Reactions Analysis

The compound’s reactivity and chemical behavior are crucial. In situ complexes of the multidentate ligands have been found capable of oxidizing catechol substrates. Factors such as the molar ratio of oxidant-to-substrate, the nature of the ligand, metal ion, and counter-ion significantly influence the catalytic activities. For instance, Complex L1/Cu(CH3COO)2 , in a 1:2 molar ratio, exhibits the highest activity in oxidizing catechol to its corresponding quinone with a rate of 4.46 μmol l−1 min−1 .

Physical And Chemical Properties Analysis

Propiedades

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N9O/c1-15-14-17(25-27(15)2)21(31)29-11-3-10-28(12-13-29)19-5-4-18-23-24-20(30(18)26-19)16-6-8-22-9-7-16/h4-9,14H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCDKMXJDWENKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2755989.png)

![2,3-Dimethyl-1-phenyl-4-({[(2-phenylethyl)amino]thioxomethyl}amino)-3-pyrazoli n-5-one](/img/structure/B2755991.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2755995.png)

![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2755999.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2756000.png)